molecular formula C19H23N5O2 B2374903 N-[[4-(2-Methoxyphenyl)oxan-4-yl]methyl]-9-methylpurin-6-amine CAS No. 2380056-80-2

N-[[4-(2-Methoxyphenyl)oxan-4-yl]methyl]-9-methylpurin-6-amine

Cat. No.: B2374903
CAS No.: 2380056-80-2
M. Wt: 353.426
InChI Key: ABKFWAOLQWXDRH-UHFFFAOYSA-N
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Description

N-[[4-(2-Methoxyphenyl)oxan-4-yl]methyl]-9-methylpurin-6-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a purine base, which is a fundamental component of many biologically significant molecules, including DNA and RNA.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-(2-Methoxyphenyl)oxan-4-yl]methyl]-9-methylpurin-6-amine typically involves multiple steps, starting with the preparation of the oxane ring and the purine base. The oxane ring is synthesized through a series of reactions involving 2-methoxyphenyl derivatives. The final step involves the coupling of the oxane ring with the purine base under specific reaction conditions, such as the use of catalysts and controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[[4-(2-Methoxyphenyl)oxan-4-yl]methyl]-9-methylpurin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions typically result in the formation of various substituted purine derivatives.

Scientific Research Applications

N-[[4-(2-Methoxyphenyl)oxan-4-yl]methyl]-9-methylpurin-6-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[[4-(2-Methoxyphenyl)oxan-4-yl]methyl]-9-methylpurin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N-[[4-(2-Methoxyphenyl)oxan-4-yl]methyl]-9-methylpurin-6-amine is unique due to its specific combination of an oxane ring and a purine base, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]-9-methylpurin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O2/c1-24-13-23-16-17(21-12-22-18(16)24)20-11-19(7-9-26-10-8-19)14-5-3-4-6-15(14)25-2/h3-6,12-13H,7-11H2,1-2H3,(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABKFWAOLQWXDRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C(N=CN=C21)NCC3(CCOCC3)C4=CC=CC=C4OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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